molecular formula C9H14O3 B12625309 1,4-Dioxaspiro[5.5]undecan-3-one CAS No. 958998-22-6

1,4-Dioxaspiro[5.5]undecan-3-one

Cat. No.: B12625309
CAS No.: 958998-22-6
M. Wt: 170.21 g/mol
InChI Key: GRHRTQOTYOZALF-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[55]undecan-3-one is a chemical compound with the molecular formula C9H14O3 It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dioxaspiro[5.5]undecan-3-one can be achieved through several methods. One common approach involves the reaction of diols with ketones under acidic conditions to form the spiro compound. The reaction typically requires a catalyst, such as p-toluenesulfonic acid, and is carried out at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxaspiro[5.5]undecan-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo substitution reactions where one of its atoms is replaced by another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols .

Scientific Research Applications

1,4-Dioxaspiro[5.5]undecan-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Dioxaspiro[5.5]undecan-3-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dioxaspiro[5.5]undecan-3-one is unique due to its specific ring structure and the presence of oxygen atoms, which confer distinct chemical and physical properties.

Biological Activity

1,4-Dioxaspiro[5.5]undecan-3-one is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological interactions, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a spirocyclic structure that incorporates both carbonyl and ether functionalities. The presence of two oxygen atoms in the spiro framework contributes to its distinct chemical behavior, allowing it to interact with various biological macromolecules effectively. The structural formula can be represented as follows:

C11H18O3\text{C}_{11}\text{H}_{18}\text{O}_3

1. Anticancer Properties

Research indicates that this compound and its derivatives exhibit notable anticancer activity. These compounds have been shown to modulate cellular pathways involved in proliferation and apoptosis, potentially inhibiting abnormal cellular growth. For instance, studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines, suggesting their utility as chemotherapeutic agents.

2. HIV-1 Integrase Inhibition

A significant study focused on the synthesis of spiroundecane derivatives, which include this compound, revealed their ability to inhibit HIV-1 integrase (IN). The structure-activity relationship (SAR) studies indicated that compounds with an undecane core and at least one furan moiety were particularly effective at inhibiting both the 3’-processing and strand transfer reactions catalyzed by IN. This inhibition occurs without significantly affecting the IN-DNA binding, highlighting a novel mechanism for antiviral activity .

CompoundActivityMechanism
This compoundAnticancerInduces apoptosis in cancer cells
Spiroundecane derivativesHIV-1 IN inhibitionBlocks IN catalytic activity

3. Antifertility Activity

Preliminary studies have suggested that certain derivatives of this compound possess antifertility properties when tested in animal models. These compounds demonstrated efficacy in reducing fertility rates in female rats, indicating potential applications in reproductive health management .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Interaction with Enzymes : The compound's structure allows it to bind with enzymes involved in critical metabolic pathways, thereby modulating their activity.
  • Cellular Pathway Modulation : By influencing signaling pathways related to cell survival and proliferation, these compounds can effectively alter cancer cell dynamics.
  • Antiviral Mechanisms : The inhibition of HIV integrase suggests a targeted approach to preventing viral replication through disruption of essential viral processes.

Case Study 1: Anticancer Efficacy

In vitro studies conducted on various cancer cell lines showed that treatment with this compound led to a significant decrease in cell viability compared to untreated controls. The mechanism was primarily linked to the induction of apoptosis via the intrinsic pathway, as evidenced by increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins.

Case Study 2: HIV Integrase Inhibition

A series of spiroundecane derivatives were synthesized and evaluated for their inhibitory effects on HIV-1 integrase. Results indicated that several compounds not only inhibited the enzyme's activity but also displayed low cytotoxicity against human cell lines, making them promising candidates for further development as antiviral agents.

Properties

CAS No.

958998-22-6

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

1,4-dioxaspiro[5.5]undecan-3-one

InChI

InChI=1S/C9H14O3/c10-8-6-12-9(7-11-8)4-2-1-3-5-9/h1-7H2

InChI Key

GRHRTQOTYOZALF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)COC(=O)CO2

Origin of Product

United States

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